3,4-Dimethylbenzo[d]oxazol-2(3h)-one
Description
3,4-Dimethylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with two methyl groups attached at the 3 and 4 positions.
Properties
IUPAC Name |
3,4-dimethyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-4-3-5-7-8(6)10(2)9(11)12-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQRIOFGHSHNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517423 | |
| Record name | 3,4-Dimethyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67932-16-5 | |
| Record name | 3,4-Dimethyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylbenzo[d]oxazol-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-amino-4,5-dimethylphenol with phosgene or triphosgene can yield the desired benzoxazole compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole scaffold .
Scientific Research Applications
Chemical Applications
1. Synthesis of Heterocyclic Compounds
3,4-Dimethylbenzo[d]oxazol-2(3H)-one serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique electronic properties due to the methyl substitutions enhance its reactivity, making it a valuable intermediate in organic synthesis.
2. Industrial Applications
In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations allows it to be integrated into materials science for developing new organic materials.
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It shows promise as a therapeutic agent for conditions characterized by inflammation, such as arthritis and other autoimmune disorders .
3. Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways .
Medical Applications
1. Potential Therapeutic Agent
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique structure allows it to interact with biological macromolecules effectively, suggesting applications in drug development .
2. Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models for treating infections and inflammatory conditions. For example, one study demonstrated that derivatives of benzoxazole compounds could significantly reduce inflammation markers in animal models .
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes or interfere with the replication of viral genomes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[d]oxazole-2(3H)-thione: This compound has a similar structure but contains a thione group instead of an oxazole ring.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: This derivative has additional chlorine atoms and a quinoline moiety, which can alter its biological activity.
Uniqueness
3,4-Dimethylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of methyl groups at the 3 and 4 positions can enhance its stability and modify its interaction with biological targets compared to other benzoxazole derivatives .
Biological Activity
3,4-Dimethylbenzo[d]oxazol-2(3H)-one, also known by its CAS number 67932-16-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 163.17 g/mol. The compound features a benzoxazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : Similar compounds have shown the ability to act as partial agonists at dopamine receptors, particularly the D2 receptor. This modulation can influence neurotransmitter signaling pathways, potentially leading to therapeutic effects in neurological disorders .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage and could be beneficial in treating conditions related to oxidative stress.
Antimicrobial Properties
Research has indicated that derivatives of benzo[d]oxazole compounds possess significant antimicrobial activity. For instance, studies have demonstrated that certain structural modifications can enhance their efficacy against various bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Benzothiazole derivatives | Strong antibacterial activity |
Neuropharmacological Effects
The potential neuropharmacological effects of this compound are supported by its structural similarities to known neuroactive compounds. Investigations into its effects on dopamine receptors suggest it may influence mood and behavior by modulating dopaminergic signaling pathways .
Case Studies and Research Findings
- Dopamine Receptor Agonism : A study highlighted the structural modifications in compounds similar to this compound that resulted in varying degrees of receptor agonism. The findings suggest that subtle changes in the molecular structure can significantly impact biological activity and receptor affinity .
- Antioxidant Activity Assessment : In vitro studies have assessed the antioxidant capabilities of related compounds. Results indicated that these compounds could effectively scavenge free radicals, thereby demonstrating potential therapeutic applications in diseases characterized by oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-Dimethylbenzo[d]oxazol-2(3H)-one, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Bromination of 3,5-dimethylbenzo[d]oxazol-2(3H)-one using N-bromosuccinimide (NBS) in CCl₄ under reflux with benzoyl peroxide as a catalyst yields dibrominated derivatives (e.g., 82% yield for 5-(dibromomethyl)-3-methylbenzo[d]oxazol-2(3H)-one) .
- Step 2 : Alkylation via nucleophilic substitution: React benzo[d]oxazol-2(3H)-one with dibromoalkanes (e.g., 1,4-dibromobutane) in DMF with K₂CO₃ at 60°C for 3 hours to introduce alkyl chains (e.g., 62% yield for 3-(4-bromobutyl) derivatives) .
- Key Variables : Solvent polarity (DMF vs. DMSO), catalyst choice (e.g., benzoyl peroxide for radical reactions), and reaction time (9–18 hours for bromination) critically impact yields .
Q. How are spectroscopic techniques (NMR, IR) employed to characterize this compound derivatives?
- Analytical Workflow :
- 1H NMR : Methyl groups on the oxazolone ring appear as singlets at δ 3.46 ppm. Aromatic protons in substituted derivatives show distinct splitting patterns (e.g., δ 7.12–7.31 ppm for dibrominated analogs) .
- 13C NMR : The oxazolone carbonyl resonates at δ 154.5 ppm, while methyl carbons appear at δ 28–40 ppm .
- IR : Two carbonyl stretches are observed: the oxazolone C=O at 1753–1736 cm⁻¹ and ketones (if present) at 1694–1661 cm⁻¹ .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) affect the biological activity of this compound derivatives?
- Case Studies :
- Anticancer Activity : Substitution with pyridinyl groups (e.g., 6-(pyridin-3-yl) derivatives) enhances binding to TNIK kinase, a target in colorectal cancer (IC₅₀ values <1 µM) .
- Anti-inflammatory Effects : Introduction of piperazine-propanoyl chains (e.g., PF-8380) inhibits autotaxin, reducing LPA-driven cytokine secretion (IC₅₀ = 2 nM) .
- Sigma-1 Receptor Binding : Electron-withdrawing substituents (e.g., trifluoromethyl) improve affinity for sigma-1 receptors, relevant in neurodegenerative diseases .
Q. What strategies resolve contradictions in reported biological activities of oxazolone derivatives?
- Approaches :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, meta-substituted aryl groups improve solubility but reduce enzymatic inhibition compared to para-substituted analogs .
- In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) can rationalize divergent activities by predicting binding modes to targets like TNIK or sigma-1 receptors .
- Dose-Response Validation : Re-evaluate disputed activities under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .
Q. How can computational methods guide the design of this compound-based probes for in vivo studies?
- Protocol :
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps affecting reactivity) .
- Step 2 : Use pharmacokinetic software (e.g., SwissADME) to estimate logP (optimal range: 2–4), blood-brain barrier permeability, and metabolic stability .
- Step 3 : Validate predictions via zebrafish toxicity models or microsomal stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
